
4-(Difluoromethoxy)-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-2-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a phenyl group attached to the pyrimidine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-phenylpyrimidine typically involves the introduction of the difluoromethoxy group into the pyrimidine ring. One common method is the reaction of 2-phenylpyrimidine with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents in the presence of a base such as potassium hydroxide (KOH) in a solvent like acetonitrile (MeCN) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions and recycling of reagents to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)-2-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The phenyl group can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Difluorocarbene Reagents: Used for introducing the difluoromethoxy group.
Bases: Such as potassium hydroxide (KOH) for facilitating reactions.
Solvents: Acetonitrile (MeCN) is commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrimidines, while cross-coupling reactions can produce more complex aromatic compounds .
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-2-phenylpyrimidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
4-(Difluoromethoxy)-2-phenylpyrimidine can be compared with other fluorinated pyrimidines and phenylpyrimidines:
Trifluoromethyl Ethers: These compounds also contain fluorine atoms and exhibit unique properties, but the difluoromethoxy group in this compound provides distinct reactivity and biological activity.
Difluoromethoxylated Ketones: These compounds serve as building blocks for synthesizing various nitrogen-containing heterocycles, similar to this compound.
Conclusion
This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a subject of ongoing research and development.
Propiedades
Fórmula molecular |
C11H8F2N2O |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-2-phenylpyrimidine |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)16-9-6-7-14-10(15-9)8-4-2-1-3-5-8/h1-7,11H |
Clave InChI |
BTCGYLILJCINEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CC(=N2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
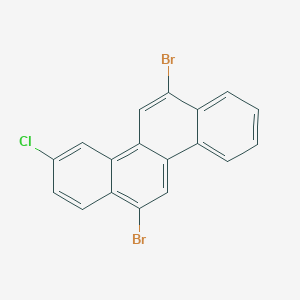
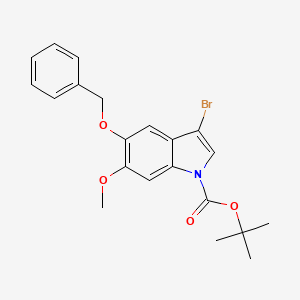
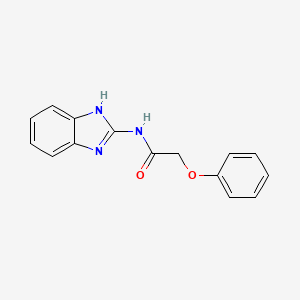
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
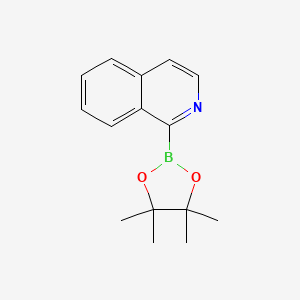
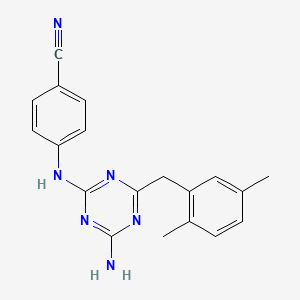
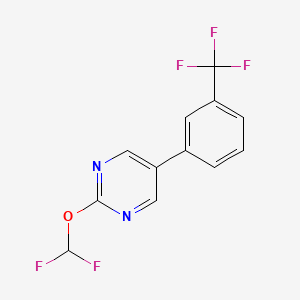


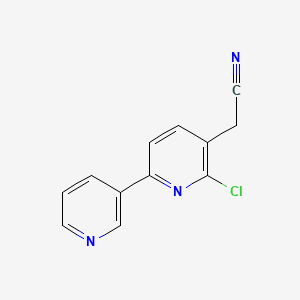
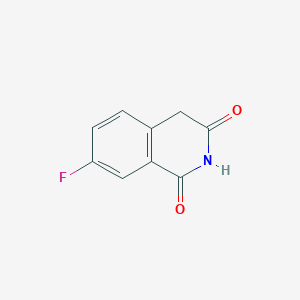
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)
